molecular formula C6H10N2S B1291139 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine CAS No. 920458-76-0

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

Cat. No. B1291139
M. Wt: 142.22 g/mol
InChI Key: NMRXZMUYJYMSDA-UHFFFAOYSA-N
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Description

The compound "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the provided papers do not directly discuss this specific compound, they do provide insights into similar thiazole derivatives and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of the thiazole ring followed by subsequent functionalization. For example, the synthesis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines involves the creation of the thiadiazole ring and its fusion with an adamantane moiety . Similarly, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of a precursor compound . These methods suggest that the synthesis of "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" could also involve stepwise construction of the thiazole core followed by the introduction of the ethan-1-amine side chain.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized by X-ray crystallography, as seen in the studies of various thiazole compounds . These structures can exhibit different types of non-covalent interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal structure. For instance, the adamantane-thiadiazole hybrids show significant N–H⋯N hydrogen bonding , while the oxadiazol-2-amine derivative forms wave-like two-dimensional molecular layers through intermolecular hydrogen bonds . These findings suggest that "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine" could also display a complex array of intra- and intermolecular interactions that define its solid-state structure.

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiazole ring and the substituents attached to it. The papers provided do not detail specific reactions for the compound , but they do describe the reactivity of similar compounds. For example, the reduction of a benzylidene-thiazol-2-amine to its corresponding amine indicates that redox reactions could be relevant. Additionally, the presence of amino groups in these compounds suggests potential for further derivatization through reactions such as alkylation or acylation.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary widely depending on their specific substituents. The crystallographic studies provide insights into the density, space group, and molecular volume of these compounds . For example, the oxadiazol-2-amine derivative has a density of 1.617 g·cm−3 and crystallizes in the orthorhombic space group Pnma . The antitumor activity of a thiazole derivative also highlights the potential biological relevance of these compounds. These properties are indicative of the types of analyses that would be relevant for "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine", including its potential pharmacological applications.

Scientific Research Applications

Synthetic Methodologies and Structural Properties

Synthesis and Structural Insights : Thiazole derivatives, which share structural motifs with "1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine", are key in synthesizing various heterocyclic compounds. For instance, a study details the synthesis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, exploring the reaction of chloral with substituted anilines followed by interaction with thioglycolic acid, yielding compounds with potential pharmacological applications (Issac & Tierney, 1996).

Safety And Hazards

The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRXZMUYJYMSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine

CAS RN

920458-76-0
Record name 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine
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